molecular formula C10H7ClN2O2 B2384264 1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione CAS No. 1030102-38-5

1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2384264
CAS No.: 1030102-38-5
M. Wt: 222.63
InChI Key: NUSDWVHAEOXSKM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound featuring a pyrazine ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazine ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . Detailed studies on its binding affinity and interaction pathways are essential for understanding its full potential .

Comparison with Similar Compounds

  • 1-Phenyl-1,4-dihydropyrazine-2,3-dione
  • 1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione
  • 1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione

Comparison: Compared to these similar compounds, 1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione exhibits unique properties due to the presence of the 4-chlorophenyl group. This substitution can influence its reactivity, biological activity, and overall stability. The chlorophenyl group may enhance its binding affinity to certain targets, making it a more potent compound in specific applications .

Properties

IUPAC Name

4-(4-chlorophenyl)-1H-pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)13-6-5-12-9(14)10(13)15/h1-6H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSDWVHAEOXSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CNC(=O)C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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